2-((2,3-ジヒドロ-1H-インデン-5-イル)メトキシ)ベンザルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

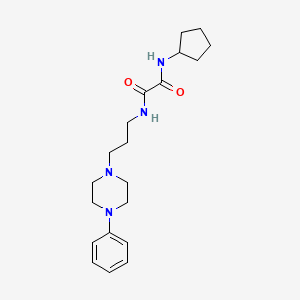

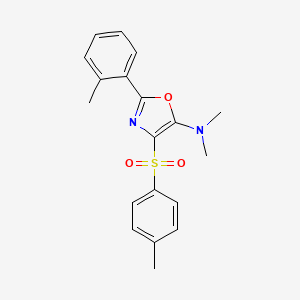

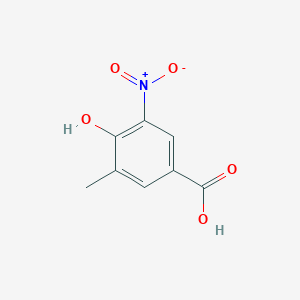

“2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” is a chemical compound with the CAS Number: 1408987-90-5 . It has a molecular weight of 252.31 . The IUPAC name for this compound is 2-(2,3-dihydro-1H-inden-5-ylmethoxy)benzaldehyde . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” is 1S/C17H16O2/c18-11-16-4-1-2-7-17(16)19-12-13-8-9-14-5-3-6-15(14)10-13/h1-2,4,7-11H,3,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” is a powder that is stored at room temperature . It has a molecular weight of 252.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.作用機序

The mechanism of action of DIMBA is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, apoptosis, and oxidative stress. DIMBA has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which play a key role in the inflammatory response. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.

Biochemical and Physiological Effects

DIMBA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress. Additionally, DIMBA has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. The compound has also been shown to regulate the levels of neurotransmitters, such as dopamine and serotonin, which play a key role in the regulation of mood and behavior.

実験室実験の利点と制限

One of the main advantages of using DIMBA in lab experiments is its high purity and stability. The compound can be easily synthesized with high yields, making it readily available for research purposes. Additionally, DIMBA exhibits potent therapeutic effects at low concentrations, making it a cost-effective option for research. However, one of the limitations of using DIMBA is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for research on DIMBA. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the mechanism of action of DIMBA and its potential use in the treatment of various diseases. Finally, the development of new derivatives of DIMBA with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Conclusion

In conclusion, 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research. It exhibits potent anti-inflammatory, anti-cancer, and anti-oxidant properties and has been shown to possess neuroprotective and anti-depressant properties. The compound can be easily synthesized with high yields and exhibits potent therapeutic effects at low concentrations. However, its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Further studies are needed to elucidate the mechanism of action of DIMBA and its potential use in the treatment of various diseases.

合成法

The synthesis of DIMBA involves a multi-step process that includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with cyclohexanone followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the indene derivative with formaldehyde to produce 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

Discoidin Domain Receptor 1 (DDR1) 阻害

- 用途: 2-アミノ-2,3-ジヒドロ-1H-インデン-5-カルボキサミド誘導体は、DDR1 選択的阻害剤として設計されました。代表的な化合物である7fは、DDR1に高い親和性(Kd = 5.9 nM)で結合し、そのキナーゼ活性を阻害します(IC50 = 14.9 nM)。 これらの化合物は、コラーゲン誘導性DDR1シグナル伝達および上皮間葉転換の抑制に有望であり、がん治療の潜在的な候補となっています .

RIPK1 阻害

- 用途: 2-((2,3-ジヒドロ-1H-インドール-5-イル)メトキシ)ベンザルデヒドは、RIPK1を効果的に阻害し(KD = 0.004 μM)、細胞をネクロプトーシスから保護します。 これは、in vitroおよびin vivoの両方で腫瘍細胞によって誘導される壊死性細胞死を弱めます .

抗結核活性

- 用途: ピリジンおよびインドールから誘導されたものを含む(E)-1-(2-(1H-インドール-3-イル)-5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-3(2H)-イル)-3-(置換フェニル)プロプ-2-エン-1-オン誘導体は、そのin vitro抗結核活性を調査されました。 これらの化合物は、結核菌(MTB)および牛型結核菌(BCG)に対して潜在的な活性を示しています .

化学合成とQSAR研究

間質標的化戦略

Safety and Hazards

The safety information for “2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-11-16-4-1-2-7-17(16)19-12-13-8-9-14-5-3-6-15(14)10-13/h1-2,4,7-11H,3,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRTUGFTHETID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)COC3=CC=CC=C3C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1408987-90-5 |

Source

|

| Record name | 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)

![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)

![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)